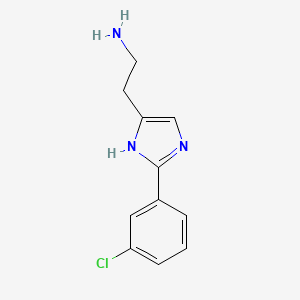

2-(3-Chlorophenyl)histamine

説明

Overview of Histamine (B1213489) Receptor Subtypes (H1R, H2R, H3R, H4R) and Endogenous Ligand Functions

Histamine, a biogenic amine derived from the amino acid histidine, is a crucial signaling molecule in the body. wikipedia.org It exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. imrpress.comwikipedia.orgfrontiersin.org These receptors are distributed throughout the body and are involved in a wide array of physiological and pathophysiological processes. imrpress.comtocris.com

The activation of these receptors by the endogenous ligand, histamine, triggers various cellular responses:

H1 Receptor (H1R): Primarily located on smooth muscle cells, endothelial cells, and neurons in the central nervous system. wikipedia.orgmedchemexpress.com Its activation is linked to allergic responses, causing symptoms like smooth muscle contraction (leading to bronchoconstriction), increased vascular permeability, and itching. wikipedia.orgfrontiersin.org

H2 Receptor (H2R): Mainly found on parietal cells in the stomach lining. wikipedia.org Stimulation of H2R leads to the secretion of gastric acid. wikipedia.orgtocris.com It is also present in other tissues like the heart and brain. tocris.com

H3 Receptor (H3R): Predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. wikipedia.orgplos.org It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. wikipedia.orgplos.org

H4 Receptor (H4R): Highly expressed on cells of the immune system, including mast cells, eosinophils, and T cells. wikipedia.orgfrontiersin.org Its activation is involved in inflammatory and immune responses, such as chemotaxis (cell movement) and cytokine production. wikipedia.orgfrontiersin.org

The pleiotropic effects of histamine are dictated by which receptor subtype it binds to and the type of cell being stimulated. frontiersin.org

Table 1: Overview of Histamine Receptor Subtypes

| Receptor | Primary Location(s) | Key Functions |

|---|---|---|

| H1R | Smooth muscle, endothelium, CNS wikipedia.orgmedchemexpress.com | Allergic responses, bronchoconstriction, vasodilation, itching wikipedia.orgfrontiersin.org |

| H2R | Gastric parietal cells, heart, brain wikipedia.orgtocris.com | Gastric acid secretion, smooth muscle relaxation wikipedia.orgtocris.com |

| H3R | Central nervous system (presynaptic) wikipedia.orgplos.org | Regulation of histamine and other neurotransmitter release wikipedia.orgplos.org |

| H4R | Immune cells (mast cells, eosinophils) wikipedia.orgfrontiersin.org | Immune modulation, inflammation, chemotaxis wikipedia.orgfrontiersin.org |

Classification and Historical Context of Histamine Agonists as Pharmacological Probes

The development of compounds that can selectively activate (agonists) or block (antagonists) specific histamine receptors has been fundamental to understanding the roles of histamine in the body. nih.govkarger.com The journey began with the synthesis of histamine in 1907 and the initial characterization of its effects. imrpress.com

The discovery that early antihistamines could not block all of histamine's actions, such as gastric acid secretion, led to the proposal of distinct receptor subtypes (H1 and H2) in 1966. tocris.com This spurred the development of selective ligands. While H1 and H2 receptor antagonists became major therapeutic drugs for allergies and peptic ulcers respectively, histamine agonists have been primarily utilized as research tools. imrpress.comnih.govdrugbank.com

The creation of selective agonists allows researchers to mimic the effects of histamine on a specific receptor subtype, helping to delineate its precise functions. For instance, the development of selective H3R agonists like (R)-α-methylhistamine was crucial in characterizing this receptor's role as a presynaptic autoreceptor. nih.gov These pharmacological probes are essential for in vitro and in vivo studies to investigate the physiological and pathological significance of individual histamine receptor subtypes. guidetopharmacology.org

Significance of 2-(3-Chlorophenyl)histamine as a Key Research Compound

This compound is a potent and selective agonist for the histamine H1 receptor. nih.govnih.gov Its significance as a research compound stems from this selectivity. By specifically activating H1R, it allows researchers to study the downstream effects of H1 receptor stimulation in isolation from the effects of H2, H3, and H4 receptors.

Research has utilized this compound to investigate the role of H1 receptors in various physiological processes. For example, it has been used to study the activation of cardiac spinal afferents during myocardial ischemia, demonstrating that H1 receptor stimulation contributes to this process. nih.gov It has also been employed in studies of abdominal visceral afferents, showing that H1 receptor activation plays a role in signaling during mesenteric ischemia. nih.gov

Interestingly, some studies have revealed that this compound can also activate G-proteins in a manner independent of known histamine receptor subtypes, particularly in certain cell lines like HL-60 leukemia cells. nih.gov This suggests that while it is a valuable tool for studying H1R, its effects can be complex and cell-type specific, highlighting the intricate nature of cellular signaling pathways. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(3-chlorophenyl)-1H-imidazol-5-yl]ethanamine nih.gov |

| Molecular Formula | C11H12ClN3 nih.gov |

| Molecular Weight | 221.68 g/mol nih.gov |

Structure

2D Structure

3D Structure

特性

分子式 |

C11H12ClN3 |

|---|---|

分子量 |

221.68 g/mol |

IUPAC名 |

2-[2-(3-chlorophenyl)-1H-imidazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H12ClN3/c12-9-3-1-2-8(6-9)11-14-7-10(15-11)4-5-13/h1-3,6-7H,4-5,13H2,(H,14,15) |

InChIキー |

DHGUFKPZDMQBED-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(N2)CCN |

同義語 |

2-(2-(3-chlorophenyl)-1H-imidazol-4-yl)ethanamine 2-(3-chlorophenyl)histamine |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of 2 3 Chlorophenyl Histamine

Established Synthetic Routes for 2-Phenylhistamines and Related Imidazole (B134444) Derivatives.nih.gov

The synthesis of 2-phenylhistamines, including the 3-chloro substituted analogue, has been achieved through several established routes. One of the prominent methods involves the condensation of an appropriately substituted amidine or imidate with an α-aminoketone derivative. A common strategy relies on the reaction between amidines or imidates and 2-oxo-4-phthalimido-1-butyl acetate (B1210297) to yield phthalimide-protected histamine (B1213489) analogues. nih.gov This approach, however, necessitates the separate synthesis of each substituted amidine or imidate for every new 2-phenylhistamine analogue. nih.gov

A more convergent and efficient method for generating a variety of substituted 2-phenylhistamine analogues utilizes a Suzuki-type coupling reaction. nih.gov This modern synthetic strategy allows for the introduction of various aryl groups from a common precursor, enhancing synthetic efficiency. nih.gov The general scheme for this approach is outlined below:

| Reaction Step | Description | Key Reagents | Reference |

| Protection | The amino group of histamine is protected, often as a Boc (tert-butyloxycarbonyl) derivative. | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | nih.gov |

| Iodination | The C2 position of the imidazole ring is iodinated to create a suitable coupling partner. | N-iodosuccinimide (NIS) | nih.gov |

| Suzuki Coupling | The 2-iodoimidazole (B1350194) derivative is coupled with a substituted phenylboronic acid. | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), base (e.g., Na₂CO₃) | nih.gov |

| Deprotection | The protecting group on the ethylamine (B1201723) side chain is removed to yield the final 2-phenylhistamine. | Acid (e.g., HCl) | nih.gov |

Precursor Chemistry and Intermediate Compound Synthesis

The synthesis of 2-(3-Chlorophenyl)histamine and its analogues is highly dependent on the preparation of key precursors and intermediates.

A crucial intermediate for the Suzuki coupling route is Nα-Boc-2-iodohistamine . Its synthesis can be challenging, as direct mono-iodination of Nα-Boc-histamine can lead to a mixture of mono- and di-iodinated products. nih.gov An effective, albeit multi-step, procedure involves the treatment of histamine with refluxing 1N HCl, followed by reprotection with a Boc group to yield the desired Nα-Boc-2-iodohistamine in modest yields. nih.gov

For the condensation route, the synthesis of the corresponding 3-chlorobenzamidine or 3-chlorobenzimidate is required. These are typically prepared from 3-chlorobenzonitrile.

The other key precursor is a protected form of 4-(2-aminoethyl)imidazole with a reactive group at the 2-position of the imidazole ring.

Derivatization Strategies for Analogues of this compound for Structure-Activity Relationship Studies.nih.govresearchgate.net

To investigate the structure-activity relationships (SAR) of this compound, systematic modifications of its structure are performed. These derivatization strategies primarily focus on two key areas: the aromatic moiety and the ethylamine side chain. nih.govresearchgate.net The goal is to understand how these changes affect the compound's affinity and efficacy at histamine receptors, particularly the H₁-receptor. nih.govresearchgate.net

Introduction of Variously Substituted Aromatic Moieties.nih.govresearchgate.net

The nature and position of the substituent on the phenyl ring of 2-phenylhistamines have a significant impact on their pharmacological activity. Studies have explored a range of substituents with varying electronic and steric properties. For instance, the introduction of a trifluoromethyl group at the meta-position, as seen in 2-[3-(trifluoromethyl)phenyl]histamine, has been shown to furnish potent H₁-receptor agonists. nih.govresearchgate.net

The following table summarizes the effects of different substituents on the phenyl ring on H₁-receptor agonist activity, demonstrating the importance of this structural feature in SAR studies.

| Compound | Substituent on Phenyl Ring | Observed H₁-Agonistic Activity | Reference |

| 2-Phenylhistamine | None | Baseline activity | researchgate.net |

| 2-(3-Bromophenyl)histamine | 3-Bromo | Equipotent with histamine | researchgate.net |

| 2-(3-Iodophenyl)histamine | 3-Iodo | Equipotent with histamine | researchgate.net |

| This compound | 3-Chloro | Potent H₁-agonist | ucl.ac.uk |

| 2-[3-(Trifluoromethyl)phenyl]histamine | 3-Trifluoromethyl | Significantly more potent than histamine | nih.govresearchgate.net |

Modifications of the Ethylamine Side Chain

The ethylamine side chain of histamine is crucial for its interaction with histamine receptors. However, modifications to this part of the 2-phenylhistamine scaffold are generally less tolerated compared to substitutions on the aromatic ring. researchgate.net Despite this, some modifications have been explored to probe the structural requirements for receptor binding and activation.

One common modification is the Nα-methylation of the primary amine. In the case of 2-[3-(trifluoromethyl)phenyl]histamine, the Nα-methyl derivative was also found to be a potent H₁-receptor agonist. nih.gov Methylation of the α-carbon of the ethylamine side chain can also influence activity and selectivity, although this has been more extensively studied for H₃-receptor ligands. tocris.com

Molecular and Cellular Pharmacology of 2 3 Chlorophenyl Histamine

Agonistic Activity at Histamine (B1213489) H1 Receptors

Receptor Subtype Selectivity Profiling

2-(3-Chlorophenyl)histamine is recognized as a potent and selective agonist for the histamine H1 receptor (H1R). physiology.orgresearchgate.net Its selectivity has been demonstrated in various studies, distinguishing its activity at the H1R from other histamine receptor subtypes (H2, H3, and H4). The substitution of a 3-chlorophenyl group at the 2-position of the histamine imidazole (B134444) moiety confers this high affinity and selectivity for the H1R. imrpress.com

In functional assays, this compound has been used as a tool to selectively stimulate H1R-mediated responses. physiology.org For instance, in studies on cardiac spinal afferents, it was shown to stimulate these neurons, an effect that was mimicked by histamine and blocked by H1R antagonists, while agonists for H2 and H3 receptors had minimal or no effect. physiology.org This highlights its utility in dissecting the physiological roles of H1R activation.

Table 1: Histamine Receptor Selectivity of this compound This table summarizes the observed activity of this compound at different histamine receptor subtypes.

| Receptor Subtype | Activity | Reference |

| Histamine H1 Receptor | Agonist | physiology.orgresearchgate.net |

| Histamine H2 Receptor | No significant agonistic activity | physiology.org |

| Histamine H3 Receptor | No significant agonistic activity | physiology.org |

| Histamine H4 Receptor | Not explicitly profiled in the provided context |

Concentration-Response Relationships in Defined Cellular Systems

In defined cellular systems, this compound has been shown to elicit concentration-dependent responses characteristic of H1R activation. One of the key signaling pathways initiated by H1R activation is the hydrolysis of inositol (B14025) phospholipids (B1166683), leading to the accumulation of inositol phosphates and subsequent intracellular calcium mobilization. nih.govnih.gov

In the hamster vas deferens smooth muscle cell line, DDT1MF-2, this compound acted as a partial agonist in stimulating the accumulation of [3H]-inositol phosphates. It produced a maximal response that was approximately 30% of that induced by histamine. nih.gov This study also determined its ability to antagonize the effect of histamine, with an estimated pKb of 18.9 microM. nih.gov

Table 2: Concentration-Response Data for this compound in DDT1MF-2 Cells This table presents the partial agonist activity of this compound on inositol phosphate (B84403) accumulation compared to histamine.

| Compound | Maximal Response (% of Histamine) | Estimated pKb (microM) | Reference |

| This compound | 30% | 18.9 | nih.gov |

Receptor-Independent G-Protein Activation by this compound

Direct Activation of Gi Protein Subfamilies

Intriguingly, research has revealed that this compound can directly activate G-proteins of the Gi subfamily, independent of any known histamine receptor subtype. nih.govnih.govmdpi.com This phenomenon has been particularly studied in human leukemia (HL-60) cells. nih.gov In these cells, while histamine and 2-methylhistamine (B1210631) act as typical H1-receptor agonists, this compound and other 2-substituted histamines with bulky, lipophilic groups demonstrate a receptor-independent G-protein-stimulatory activity. nih.gov This direct activation of Gi proteins was also observed with purified bovine brain Gi/Go-proteins and pure Gi2, which is the major pertussis toxin-sensitive G-protein in HL-60 cells. nih.gov

Pertussis Toxin Sensitivity of G-Protein Activation

The direct activation of G-proteins by this compound is sensitive to pertussis toxin (PTX). nih.gov PTX is a known inhibitor of Gi/Go protein signaling. It works by catalyzing the ADP-ribosylation of the α subunits of these G-proteins, which prevents them from interacting with their receptors and downstream effectors. sigmaaldrich.commdpi.com In HL-60 cell membranes, the activation of high-affinity GTPase by 2-substituted histamines, including this compound, was shown to be PTX-sensitive. nih.gov This sensitivity to PTX is a key piece of evidence confirming that the G-proteins being activated belong to the Gi subfamily. nih.govvirginia.edu

Distinction from Canonical Receptor-Mediated Signaling

The G-protein activation by this compound is distinct from the canonical signaling pathway mediated by H1 receptors. nih.govnih.govmdpi.com Several key findings support this distinction:

The concentrations of this compound required to induce receptor-independent G-protein activation are higher than those needed for H1-receptor activation. nih.gov

The effects of this compound on G-protein activation are not inhibited by histamine receptor antagonists. nih.gov

This receptor-independent effect is cell-type specific, being prominent in certain cells like HL-60 and HEL cells but weak or absent in others. nih.gov

Canonical H1 receptor-mediated inositol phospholipid hydrolysis is not affected by pertussis toxin treatment, whereas the receptor-independent activation of Gi by this compound is PTX-sensitive. nih.govnih.gov

Table 3: Comparison of H1R-Mediated vs. Receptor-Independent G-Protein Activation by this compound This table highlights the key differences between the two modes of action of this compound.

| Feature | H1 Receptor-Mediated Signaling | Receptor-Independent G-Protein Activation | Reference |

| Mechanism | Binds to and activates H1 receptors | Directly activates Gi subfamily G-proteins | nih.govnih.gov |

| Antagonist Sensitivity | Blocked by H1 receptor antagonists | Not blocked by histamine receptor antagonists | nih.govnih.gov |

| Pertussis Toxin Sensitivity | Insensitive | Sensitive | nih.govnih.gov |

| Required Concentration | Lower concentrations | Higher concentrations | nih.gov |

| Cell-Type Specificity | Broad | More restricted (e.g., HL-60, HEL cells) | nih.gov |

Downstream Intracellular Signaling Pathways Elicited by this compound

Intracellular Calcium Ion Mobilization and Influx

Stimulation of the H1 receptor by agonists, including this compound, leads to a rapid increase in the cytosolic concentration of calcium ions ([Ca2+]i). core.ac.uk This is a hallmark of H1 receptor activation. guidetopharmacology.orgmdpi.com The process involves the mobilization of calcium from intracellular stores, such as the endoplasmic reticulum, and an influx of calcium from the extracellular environment. core.ac.ukmdpi.com In human leukemia cells (HL-60), the rise in [Ca2+]i induced by chemoattractants is a well-documented phenomenon. core.ac.uk This elevation in intracellular calcium is a critical step for the subsequent activation of various cellular processes. core.ac.uk

Activation of Phospholipase C and Phospholipase D

A primary consequence of H1 receptor activation by this compound is the stimulation of phospholipase C (PLC). mdpi.comphysiology.org PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comphysiology.orggoogle.com IP3 is responsible for the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). mdpi.comphysiology.org

Studies in DDT1MF-2 smooth muscle cells have shown that this compound acts as a partial agonist in stimulating inositol phospholipid hydrolysis, a direct measure of PLC activity. amanote.comnih.govnih.gov Furthermore, evidence suggests that H1 receptor activation can also stimulate phospholipase D (PLD), which hydrolyzes phospholipids to produce phosphatidic acid. mdpi.comnih.govsigmaaldrich.com

Superoxide (B77818) Anion Formation

In certain cell types, such as neutrophils and differentiated HL-60 cells, the activation of signaling pathways by chemoattractants can lead to the formation of superoxide anions (O2−). core.ac.uktandfonline.com This process is a key component of the cellular inflammatory response and is dependent on the activation of NADPH oxidase. core.ac.uk The stimulation of Ca2+ influx is a necessary prerequisite for the activation of this enzyme. core.ac.uk While fMLP and C5a are potent inducers of superoxide formation, the efficacy of different chemoattractants can vary. core.ac.uk

Receptor Desensitization and Cross-Desensitization Phenomena

Continuous or repeated exposure of a receptor to an agonist can lead to a diminished response, a phenomenon known as desensitization. This is a crucial regulatory mechanism that prevents overstimulation of cells.

Analysis of Homologous Desensitization Patterns

Homologous desensitization occurs when a receptor becomes less responsive to its own agonist. Studies on chemoattractant receptors in HL-60 cells have revealed different patterns of homologous desensitization. core.ac.uk For example, responses to leukotriene B4 (LTB4) are highly susceptible to homologous desensitization, while responses to fMLP are more resistant. core.ac.uk The rise in intracellular calcium induced by histamine in these cells is also noted to be very sensitive to homologous desensitization. core.ac.uk This suggests that the H1 receptor, when activated by agonists like this compound, undergoes a process of desensitization that attenuates the signaling response over time. This process is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the binding of arrestin proteins and subsequent receptor internalization. acs.org

Investigation of Cross-Desensitization with Histamine and Other Agonists

Cross-desensitization is a phenomenon where the stimulation of one type of receptor leads to a diminished response from another, distinct receptor type upon subsequent stimulation by its agonist. In the context of histamine receptors, this process is a critical aspect of signal integration, particularly in cells and tissues where multiple receptor subtypes, such as histamine H1 (H1R) and H2 (H2R) receptors, are co-expressed. conicet.gov.arconicet.gov.ar The H1R agonist this compound is a valuable pharmacological tool for investigating these complex regulatory interactions. mdpi.comkisti.re.kr

Research conducted on cell lines endogenously expressing both H1R and H2R, as well as in transfected cell models, has demonstrated the existence of reciprocal cross-desensitization between these two receptor subtypes. conicet.gov.arnih.govresearchgate.net Studies have shown that pre-treatment of cells with an H1R agonist can significantly attenuate the subsequent signaling output of H2R upon stimulation with an H2R-specific agonist. conicet.gov.arresearchgate.net For instance, the stimulation of H1R has been observed to reduce the ability of an H2R agonist to increase intracellular cyclic AMP (cAMP) levels, a hallmark of H2R activation. researchgate.net Conversely, activation of H2R can lead to a reduced response of H1R, such as a decrease in inositol phosphate (InsP) production or intracellular calcium mobilization. conicet.gov.ar

The molecular mechanism underlying this H1R-H2R cross-talk has been shown to be independent of the classical second messenger-dependent kinases, Protein Kinase A (PKA) and Protein Kinase C (PKC). conicet.gov.arnih.gov Instead, the key mediator of this process is G protein-coupled receptor kinase 2 (GRK2). conicet.gov.arnih.gov Following agonist binding to one receptor, GRK2 is recruited and phosphorylates the activated receptor. However, this kinase can also phosphorylate the unstimulated receptor of the other subtype, leading to its desensitization. conicet.gov.arnih.gov This GRK2-mediated pathway is a crucial mechanism for integrating signals from different receptor systems. nih.gov Furthermore, studies have revealed that this cross-desensitization can occur without receptor internalization, suggesting a direct functional uncoupling at the membrane level. nih.govresearchgate.net

Detailed findings from desensitization assays in U937 cells, which endogenously express both H1 and H2 receptors, illustrate the dynamics of this process.

| Pre-treatment Agonist (Receptor) | Subsequent Agonist (Receptor) | Measured Response | Observed Effect | Mediator Independence |

|---|---|---|---|---|

| H1R Agonist | H2R Agonist | cAMP Accumulation | Decreased H2R-mediated cAMP response. conicet.gov.ar | Independent of PKC (GF109203X did not block the effect). conicet.gov.ar |

| H2R Agonist | H1R Agonist | Inositol Phosphate (InsP) Production | Decreased H1R-mediated InsP response. conicet.gov.ar | Independent of PKA (KT5720 did not block the effect). conicet.gov.ar |

These findings demonstrate a sophisticated level of regulation where the activation of one histamine receptor subtype directly influences the sensitivity and function of another. This cross-talk mediated by GRK2 provides a mechanism for cells to integrate and modulate their responses to histamine, a pleiotropic mediator involved in numerous physiological processes. conicet.gov.arnih.govresearchgate.netarchivesofmedicalscience.com

Receptor Binding and Ligand Receptor Interaction Studies

Radioligand Binding Assays for Affinity and Selectivity Determination

Radioligand binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. In these assays, a radiolabeled ligand is used to label the receptor, and competitor compounds are added to measure their ability to displace the radioligand. The affinity is typically expressed as the inhibition constant (Ki).

Studies on a series of halogenated 2-phenylhistamine derivatives have shown that these compounds are potent inhibitors of specific radioligand binding at the H1 receptor nih.gov. 2-(3-Chlorophenyl)histamine, in particular, demonstrates high affinity for H1 receptors in both vascular and cardiac tissues. Using [³H]mepyramine as the radioligand, displacement studies revealed that this compound potently displaces the radiolabel, indicating a strong interaction with the H1 receptor binding site nih.gov.

The binding characteristics of this compound suggest it acts as an agonist. Its displacement curves of [³H]mepyramine binding are often biphasic, which is characteristic of agonists that can distinguish between high-affinity and low-affinity states of the G protein-coupled receptor nih.gov. The addition of guanine (B1146940) nucleotides like GTP, which uncouples the receptor from its G protein, converts these biphasic curves into monophasic ones and lowers the affinity of the agonist nih.gov. This GTP-induced shift is a hallmark of agonist activity at the molecular level.

The affinity values (pKi) for this compound and related compounds at H1 receptors from different tissues are summarized below.

| Compound | Bovine Vascular Smooth Muscle (pKi) | Guinea Pig Myocardium (pKi) |

|---|---|---|

| 2-Phenylhistamine | 5.76 | 5.57 |

| 2-(3-Fluorophenyl)histamine | 7.45 (High) / 5.83 (Low) | 6.60 |

| This compound | 7.72 (High) / 6.01 (Low) | 7.10 (High) / 5.75 (Low) |

| 2-(3-Bromophenyl)histamine | 7.78 (High) / 6.08 (Low) | 7.25 (High) / 5.95 (Low) |

| 2-(3-Iodophenyl)histamine | 7.68 (High) / 6.05 (Low) | 7.18 (High) / 5.92 (Low) |

| 2-(3-Trifluoromethylphenyl)histamine | 7.95 (High) / 6.25 (Low) | 7.40 (High) / 6.10 (Low) |

The substitution at the 2-position of the imidazole (B134444) ring is a known strategy for developing selective H1 receptor agonists uni-regensburg.deimrpress.com. The data confirm that the 3-chloro substitution results in a compound with high affinity and selectivity for the H1 receptor subtype nih.gov.

Computational Modeling of this compound-Receptor Complexes

Computational methods are invaluable for visualizing and understanding ligand-receptor interactions at an atomic level, especially when experimental crystal structures are unavailable for the specific complex.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. For the histamine (B1213489) H1 receptor, the crystal structure (PDB ID: 3RZE) provides a high-resolution template for these simulations nih.govrsc.org. Docking simulations of this compound into the H1 receptor's orthosteric binding site predict a binding mode consistent with that of histamine and other agonists.

The predicted pose typically involves key interactions:

The protonated primary amine of the ethylamine (B1201723) side chain forms a crucial salt bridge with the highly conserved aspartic acid residue at position 3.32 (Asp107) nih.gov.

The imidazole ring engages in hydrogen bonding and polar interactions with surrounding residues.

The 2-substituted 3-chlorophenyl group extends into a hydrophobic pocket within the receptor, formed by aromatic and aliphatic amino acid side chains. This interaction is believed to contribute significantly to the high affinity of 2-phenylhistamine derivatives researchgate.net.

While the crystal structure for the H1 receptor is available, structures for the H2, H3, and H4 receptors have historically been determined through homology modeling nih.gov. This technique involves building a three-dimensional model of a target protein based on the known structure of a related homologous protein (the template). The H1 receptor structure often serves as a primary template for modeling other histamine receptor subtypes nih.gov. A homology model of the H2, H3, or H4 receptor could be used to perform docking studies with this compound to predict its binding mode and rationalize its selectivity profile across the different receptor subtypes.

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-receptor complex over time nih.govsemanticscholar.org. An MD simulation of the this compound-H1 receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions, and a lipid bilayer) and calculating the atomic motions over a period of nanoseconds to microseconds mdpi.com.

The stability of the interaction is evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and key receptor residues. A stable binding pose is indicated by a low and converging RMSD value, confirming that the docked conformation represents a stable, low-energy state rsc.orgnih.gov. These simulations can also reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing further confidence in the predicted binding mode mdpi.com.

Identification of Key Amino Acid Residues in Ligand-Receptor Recognition

The binding of histamine and its analogs to the H1 receptor is mediated by a set of key amino acid residues within the transmembrane domain, which have been identified through mutagenesis studies and analysis of crystal structures researchgate.netnih.gov. For this compound, these interactions are expected to be analogous.

Aspartic Acid (Asp1073.32): This residue is considered the most critical anchor point. It forms a strong ionic bond (salt bridge) with the positively charged ammonium group of the ligand's ethylamine side chain, an interaction essential for the binding of all aminergic ligands to their receptors nih.gov.

Aromatic Residues (Trp4286.48, Tyr4316.51, Phe4326.52): These residues create a hydrophobic, aromatic pocket that accommodates the 3-chlorophenyl ring. The binding is stabilized by favorable hydrophobic and π-π stacking interactions between the aromatic systems of the ligand and the receptor side chains researchgate.net.

Polar Residues (Tyr1083.33, Thr1945.43, Asn1985.46): The imidazole ring of the histamine core is positioned to form hydrogen bonds and polar interactions with these residues, further stabilizing the ligand in the binding pocket researchgate.net.

| Ligand Moiety | Receptor Residue(s) | Type of Interaction |

|---|---|---|

| Ethylamine Side Chain (NH₃⁺) | Asp1073.32 | Ionic Bond / Salt Bridge |

| 3-Chlorophenyl Ring | Trp4286.48, Tyr4316.51, Phe4326.52 | Hydrophobic, π-π Stacking |

| Imidazole Ring | Tyr1083.33, Asn1985.46 | Hydrogen Bond / Polar |

Conformational Analysis of this compound in Bound States

Conformational analysis focuses on the three-dimensional arrangement of a molecule. While flexible in solution, this compound is thought to adopt a specific, low-energy conformation when bound to the H1 receptor to maximize its interactions with the binding site. The key torsional angles that define its shape involve the rotation around the bond connecting the imidazole and phenyl rings, and the flexibility of the ethylamine side chain nih.gov.

Computational studies suggest that in the bound state, the molecule adopts a conformation where:

The ethylamine side chain is extended towards Asp1073.32 to form the critical salt bridge.

The 3-chlorophenyl and imidazole rings are oriented relative to each other to fit optimally within the orthosteric pocket, with the chlorophenyl group positioned to engage the hydrophobic sub-pocket.

Studies on conformationally restricted histamine analogs have demonstrated that fixing the relative orientation of the side chain and ring systems can dramatically affect affinity and selectivity, highlighting the importance of adopting the correct "bioactive" conformation for receptor recognition and activation mdpi.com.

Mechanistic Investigations in Preclinical Cellular and Animal Models

In Vivo Pharmacological Studies in Animal Models

Isolated tissue preparations are a cornerstone of classical pharmacology, allowing for the functional characterization of receptor agonists and antagonists in a physiological context. The guinea pig ileum is a standard model for studying H1 receptor-mediated effects due to its robust and reproducible contractile response to H1 agonists doi.orgnih.govnih.govresearchgate.net.

In this preparation, 2-(3-Chlorophenyl)histamine has been demonstrated to be a potent H1 receptor agonist, inducing contraction of the smooth muscle tissue doi.org. This effect is mediated by the activation of H1 receptors on the smooth muscle cells. The potency of such compounds is often compared to that of histamine (B1213489), the endogenous agonist. For instance, related compounds like Nα-Methyl-2-(3-trifluoromethylphenyl)histamine have shown a relative potency significantly greater than histamine in contracting guinea-pig ileal segments nih.gov. These ex vivo assays are crucial for determining the functional activity and relative potency of new chemical entities targeting specific receptors.

| Compound | Tissue Preparation | Observed Receptor-Mediated Response | Reference |

|---|---|---|---|

| This compound | Guinea Pig Ileum | Potent H1 receptor-mediated smooth muscle contraction | doi.org |

| Nα-Methyl-2-(3-trifluoromethylphenyl)histamine | Guinea Pig Ileum | Contraction with a relative potency of 174% (Histamine = 100%) | nih.gov |

The histamine H1 receptor, the target of this compound, is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins wikipedia.orgnih.gov. Activation of the H1 receptor by an agonist initiates a well-defined intracellular signaling cascade.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein . The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC) mdpi.comresearchgate.net. PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) researchgate.net.

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm mdpi.comresearchgate.net. The elevation in intracellular Ca2+, along with DAG, activates protein kinase C (PKC) researchgate.net. This cascade of molecular events—from receptor activation to the generation of second messengers and activation of downstream kinases—underlies the cellular effects mediated by H1 receptor agonists, such as smooth muscle contraction.

Role as a Tool to Study Cardiac Spinal Afferents and Related Reflexes

This compound serves as a critical pharmacological tool for investigating the function of cardiac spinal afferents and the excitatory cardiovascular reflexes they mediate. nih.gov Myocardial ischemia is known to activate these afferents, which transmit nociceptive information leading to symptoms like chest pain and trigger these reflexes. nih.govphysiology.orgresearchgate.net Preclinical studies, particularly in anesthetized feline models, have utilized this compound to probe the specific role of histamine H1 receptors in this process.

Research has demonstrated that administration of this compound, a specific H1 receptor agonist, into the left atrium stimulates ischemically sensitive cardiac afferents. nih.govphysiology.org This stimulation results in a significant, dose-dependent increase in the discharge activity of these nerve fibers. nih.govphysiology.org The activation of these chemically sensitive cardiac spinal afferents by this compound elicits a reflex arc that leads to measurable cardiovascular responses, including increases in blood pressure and heart rate. By selectively activating the H1 receptor on these afferent nerves, the compound allows researchers to isolate and study the specific contribution of this pathway to cardiac reflex control, distinct from the influence of other histamine receptor subtypes. nih.govphysiology.org The response elicited by this compound can be attenuated or abolished by selective H1 receptor antagonists, such as pyrilamine, confirming that its action is mediated through H1 receptors. nih.govphysiology.org

Comparative Analysis of this compound Effects with Endogenous Histamine and Other Agonists/Antagonists

The utility of this compound as a research tool is highlighted when its effects are compared with those of endogenous histamine and other receptor-specific ligands. Endogenous histamine, which is released during myocardial ischemia, is a non-selective agonist that can activate all four histamine receptor subtypes (H1, H2, H3, and H4). nih.gov In contrast, this compound and other 2-(meta-halogenated) phenylhistamines are potent and relatively selective H1 receptor agonists. nih.gov

The following table provides a comparative summary of these compounds and their effects observed in preclinical models of cardiac afferent activation.

| Compound | Class | Target Receptor(s) | Effect on Ischemically Sensitive Cardiac Spinal Afferents |

| This compound | Synthetic Agonist | Selective H1 | Stimulation |

| Histamine | Endogenous Agonist | H1, H2, H3, H4 | Stimulation |

| Dimaprit | Synthetic Agonist | Selective H2 | No significant stimulation |

| (R)-α-Methylhistamine | Synthetic Agonist | Selective H3 | No stimulation |

| Pyrilamine | Synthetic Antagonist | Selective H1 | Attenuates/abolishes the stimulatory response to histamine and H1 agonists |

| Chlorpheniramine | Synthetic Antagonist | Selective H1 | Blocks H1-mediated responses |

| Cimetidine | Synthetic Antagonist | Selective H2 | Blocks H2-mediated responses |

This comparative analysis establishes this compound as a precise instrument for isolating the physiological and reflex functions of the H1 receptor in the cardiovascular system, avoiding the confounding, multi-receptor actions of endogenous histamine. nih.govphysiology.org

Structure Activity Relationships Sar and Rational Design of Analogues

Correlating Structural Modifications with Histamine (B1213489) H1 Receptor Agonism

The substitution of a phenyl group at the 2-position of the histamine molecule is a foundational modification for achieving selectivity for the H1 receptor. news-medical.netresearchgate.net Further modifications to this phenyl ring significantly modulate the compound's affinity and efficacy. Research has shown that placing substituents at the meta (3-position) of the phenyl ring is particularly effective for enhancing H1 agonist activity.

Halogenation at the 3-position, as seen in 2-(3-Chlorophenyl)histamine, is a well-established strategy for producing potent H1 receptor agonists. nih.gov Studies on a series of 3-halogenated 2-phenylhistamines demonstrated that compounds with bromine and iodine were equipotent with histamine, while the 2-(3-(trifluoromethyl)phenyl)histamine analogue was significantly more potent. nih.govresearchgate.net These compounds generally act as full or partial agonists, depending on the specific tissue or cell system being studied. news-medical.netresearchgate.net For instance, this compound is a potent inhibitor of radioligand binding to H1 receptors in both vascular and cardiac tissues, confirming its high affinity. nih.gov The agonistic nature of these halogenated derivatives is further substantiated by the observation that their interaction with the H1 receptor is regulated by guanine (B1146940) nucleotides. nih.gov

The affinity of this compound for the human H1 receptor has been quantified with a pKi value of 5.7, where it acts as a full agonist. guidetopharmacology.org The binding affinities for several related 2-phenylhistamine analogues highlight the impact of the meta-substituent on H1 receptor interaction.

| Compound | Substituent (at 3-position) | Affinity (pKi) for human H1 Receptor | Reference |

|---|---|---|---|

| 2-Phenylhistamine | -H | 5.57 - 5.76 | nih.gov |

| This compound | -Cl | 5.7 | guidetopharmacology.org |

| 2-(3-Bromophenyl)histamine | -Br | 5.7 | guidetopharmacology.org |

| 2-(3-Iodophenyl)histamine | -I | 5.8 | guidetopharmacology.org |

| 2-(3-(Trifluoromethyl)phenyl)histamine | -CF3 | 5.9 | nih.gov |

Principles for Designing Selective Histamine Receptor Ligands

The study of this compound and its analogues has contributed to several key principles for the rational design of selective histamine receptor ligands, particularly H1 agonists. nih.govnih.gov

2-Position Substitution for H1 Selectivity : The introduction of a bulky substituent, such as a phenyl ring, at the 2-position of the imidazole (B134444) core is a primary strategy to confer selectivity for the H1 receptor over the H2 and H3 subtypes. news-medical.net

Fine-Tuning Affinity with Phenyl Ring Substituents : The potency and affinity of 2-phenylhistamine analogues can be precisely controlled by the electronic nature and position of substituents on the phenyl ring. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) in the meta-position are particularly effective at enhancing H1 agonist potency. nih.govresearchgate.net

Distinct Binding Mode : Modeling studies suggest that 2-phenylhistamine analogues may adopt a binding mode at the H1 receptor that is distinct from histamine itself. It is proposed that the 2-phenyl ring binds to a location within the receptor that is also occupied by one of the aromatic rings of classical H1 antagonists. scispace.com

Balancing Lipophilicity : While increasing the lipophilicity of a ligand can enhance receptor affinity, it can also lead to unintended activities, such as the receptor-independent G-protein activation seen with some 2-phenylhistamines. nih.gov This highlights the need for a careful balance to achieve both high potency and high selectivity.

Development and Characterization of Novel 2-Phenylhistamine Derivatives

The foundational principles derived from early 2-phenylhistamines have guided the development of novel and more potent derivatives. nih.gov A significant achievement in this area was the synthesis of 2-[3-(Trifluoromethyl)phenyl]histamine, which stands as one of the most potent and selective H1 receptor agonists developed to date. nih.gov Its Nα-methyl derivative is also a highly potent H1 agonist. ebi.ac.uk

The synthesis of these advanced analogues has also evolved. While classical methods relied on the condensation of amidines with other reagents, this required a separate synthesis for each new analogue. nih.gov More efficient, modern methods have been developed, such as the microwave-promoted Suzuki coupling. This technique allows for the rapid synthesis of a diverse library of substituted 2-phenylhistamines by coupling various phenyl boronic acids to a common 2-halo-histamine precursor. nih.gov

The characterization of these novel derivatives involves a combination of in vitro pharmacological assays. Functional studies, often using isolated tissues like the guinea pig ileum, are used to determine the potency (pD2 or pEC50) and efficacy (agonist vs. partial agonist) of the compounds. nih.govresearchgate.net These functional effects are confirmed to be H1-mediated by demonstrating that they can be blocked by selective H1 antagonists like mepyramine. nih.gov Concurrently, radioligand binding assays are performed using membranes from cells or tissues expressing the H1 receptor to determine the compound's binding affinity (pKi). nih.govnih.gov This dual approach of functional and binding assays provides a comprehensive pharmacological profile for each new derivative.

Advanced Methodologies and Future Research Directions

Application of Advanced Spectroscopic Techniques for Ligand-Receptor Complex Characterization

The precise understanding of how ligands like 2-(3-Chlorophenyl)histamine bind to their receptors is fundamental for rational drug design. For years, the lack of experimental structures for histamine (B1213489) receptors hindered structure-based drug discovery, forcing researchers to rely on homology models. tandfonline.commdpi.com A major breakthrough was the elucidation of the first X-ray crystal structure of the histamine H1 receptor in complex with the antagonist doxepin. tandfonline.com This achievement has been a cornerstone for more accurate virtual screening and detailed binding site analysis of H1-antihistamines. tandfonline.com

These experimental structures, along with those of other aminergic G-protein coupled receptors (GPCRs), have enabled the creation of more sophisticated and realistic homology models for the H2, H3, and H4 receptors. tandfonline.commdpi.com Techniques such as X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM) are critical in capturing the conformational changes that occur when a receptor binds to a ligand. This structural information is vital for understanding the key ligand-receptor interactions that determine a compound's affinity and efficacy. tandfonline.com Furthermore, fluorescence polarization has been established as a radiolabel-free, real-time method to study the binding kinetics of unlabeled ligands at histamine receptors, providing valuable data on drug-target residence times which is a crucial parameter in modern drug development. merckmillipore.com

Optogenetic and Chemogenetic Approaches for Precise Receptor Modulation

Optogenetics and chemogenetics (including Designer Receptors Exclusively Activated by Designer Drugs - DREADDs) have revolutionized neuroscience and pharmacology by allowing for the precise temporal and spatial control of specific neuronal populations and signaling pathways. pnas.orgnih.gov These techniques are being applied to dissect the complex roles of the histaminergic system in the brain. pnas.orgd-nb.info

For instance, researchers have used chemogenetic tools to selectively inhibit or activate histamine-producing neurons in the tuberomammillary nucleus (TMN) to study their role in behaviors like pathological grooming and memory retrieval. pnas.orgnih.gov By expressing DREADD receptors (like hM4Di for inhibition or hM3Dq for activation) specifically in histamine-releasing neurons, scientists can control the activity of these cells with the administration of a otherwise inert compound like clozapine (B1669256) N-oxide (CNO). pnas.orgnih.gov Similarly, optogenetic stimulation, where light-sensitive proteins are expressed in target neurons, has been used to control the release of histamine and its co-transmitter GABA in specific brain regions like the prefrontal cortex, revealing cell-type-specific responses. jneurosci.orgbiorxiv.org These approaches allow for a causal investigation of the histaminergic circuitry's role in physiological processes and disease states, moving beyond the often inconsistent results of less specific pharmacological interventions. pnas.orgd-nb.info

High-Throughput Screening Methodologies for Novel Compound Identification

The discovery of new and potent histamine receptor ligands is increasingly driven by high-throughput screening (HTS) methodologies. nih.govacs.org These methods allow for the rapid testing of large compound libraries to identify "hits"—molecules that interact with the target receptor. Virtual screening (VS) has become a particularly powerful tool, especially with the availability of receptor structures and advanced homology models. tandfonline.comacs.org VS uses computational models to predict which molecules from a virtual library are most likely to bind to a receptor, thereby prioritizing compounds for experimental testing and increasing the efficiency of the discovery process. acs.org

Fragment-based drug discovery (FBDD) is another modern approach that has been successfully applied to GPCRs like the histamine receptors. rsc.org This technique screens libraries of small, fragment-like molecules that, while having low affinity, can serve as efficient starting points for building larger, more potent drug candidates. acs.orgrsc.org For example, a virtual fragment screening campaign against the histamine H3 receptor, using models that discriminate known binders from inactive molecules, resulted in a high hit rate, identifying several novel fragment-like ligands. acs.org Furthermore, innovative cell membrane chromatography (CMC) systems are being developed for HTS, which immobilize the receptor in a way that preserves its native structure, providing a robust platform for screening new ligands. nih.gov

Development of Genetically Encoded Biosensors for Real-Time Signaling Pathway Monitoring

Understanding the dynamics of cellular signaling in response to ligand binding is crucial. Genetically encoded biosensors, particularly those based on Förster resonance energy transfer (FRET) or G-protein-coupled receptor (GPCR) activation (GRAB sensors), have emerged as powerful tools for visualizing these processes in real-time and with single-cell resolution. nih.govnih.gov

FRET-based biosensors can measure the activity of canonical G-protein signaling pathways (Gαq, Gαs, Gαi) immediately following histamine receptor activation. nih.gov These sensors have been used to analyze the specificity of histamine receptor subtypes for different G-protein families and to measure single-cell concentration-response curves. nih.gov More recently, a series of highly specific, genetically encoded GRAB sensors for histamine (GRABHA) have been developed. nih.govresearchgate.net These sensors exhibit a robust increase in fluorescence upon binding histamine, with nanomolar affinity and sub-second kinetics. nih.govresearchgate.net This has allowed researchers to directly measure endogenous histamine release with high spatiotemporal resolution in brain slices and even in freely moving animals during different behavioral states, such as the sleep-wake cycle. nih.govresearchgate.net These tools provide an unprecedented window into the precise dynamics of histamine signaling in health and disease. researchgate.net

Unraveling the Comprehensive Physiological and Pathophysiological Relevance of Receptor-Independent G-Protein Activation

A fascinating area of research has revealed that certain histamine derivatives can activate G-proteins directly, in a manner independent of conventional receptor binding. Studies on the potent H1-receptor agonist this compound in human leukemia (HL-60) cells first uncovered this phenomenon. nih.govevitachem.com While the compound acted as a typical H1-agonist at low concentrations, at higher concentrations it stimulated pertussis toxin (PTX)-sensitive G-proteins of the Gi-subfamily through a mechanism that could not be blocked by histamine receptor antagonists. nih.gov

Further investigation showed that this receptor-independent activity is influenced by the lipophilicity of the 2-substituted histamine derivatives; incorporating bulky and lipophilic groups at the 2-position leads to a loss of H1-agonist activity but a gain of direct G-protein-stimulatory function. nih.gov This effect was also observed in human erythroleukemia (HEL) cells, which lack histamine receptors coupled to calcium mobilization, and with purified G-proteins. nih.gov This direct activation of G-proteins represents a novel signaling paradigm. The cell-type specific nature of this effect suggests that the local membrane environment may play a critical role. nih.gov Unraveling the full physiological and pathophysiological relevance of this "off-target" but specific interaction is a key area for future research, as it could explain certain cellular effects of these compounds and potentially open new avenues for therapeutic intervention.

Future Trajectories in Histamine Receptor Pharmacology and Ligand Development

The field of histamine receptor pharmacology is poised for significant advancements, moving beyond classical agonists and antagonists. numberanalytics.comnih.gov A major focus is the development of selective ligands for the more recently identified H3 and H4 receptors, which are promising targets for neurological and inflammatory disorders, respectively. numberanalytics.comnih.gov The clinical introduction of the H3-receptor inverse agonist Pitolisant for narcolepsy highlights the therapeutic potential of targeting this receptor to modulate wakefulness and cognitive processes. capes.gov.br

Emerging concepts such as biased signaling are also shaping future drug development. conicet.gov.ar Biased ligands selectively activate certain downstream signaling pathways over others at the same receptor, which could be exploited to develop drugs that maximize therapeutic effects while minimizing side effects. nih.govconicet.gov.ar The potential for crosstalk between histamine receptors and other receptor systems is another area of active investigation, offering possibilities to modulate other signaling pathways and enhance drug efficacy. conicet.gov.ar As our understanding of GPCR structure and function deepens, future research will likely focus on developing multi-target drugs for complex disorders and further refining ligands with specific kinetic profiles and signaling biases to achieve more precise therapeutic outcomes. mdpi.comnih.gov

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing 2-(3-Chlorophenyl)histamine?

Answer:

Synthesis typically involves coupling 3-chlorophenyl groups to histamine backbones via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the compound .

- Characterization : Validate purity and structure via:

- NMR (¹H and ¹³C for aromatic proton and carbon environments).

- Mass spectrometry (ESI-MS for molecular ion confirmation).

- HPLC (C18 reverse-phase columns, UV detection at 254 nm).

Safety protocols (e.g., fume hood use, PPE) must align with SDS guidelines for chlorinated aromatic intermediates .

Basic Question: How does this compound interact with histamine receptors, and what assays are used to study this?

Answer:

While structurally similar to histamine, this compound shows atypical receptor activation. Key assays include:

- Radioligand binding assays : Compete with ³H-mepyramine (H1 receptor antagonist) in HL-60 cell membranes to assess binding affinity .

- Functional GTPγS binding : Measure Gi-protein activation in dibutyryl cAMP-differentiated HL-60 cells, confirming activity independent of H1/H2/H3/H4 receptors .

- Calcium flux assays : Use FLIPR systems to rule out Gq-coupled pathways.

Advanced Question: What mechanisms explain this compound’s Gi-protein activation in HL-60 cells despite lacking affinity for known histamine receptors?

Answer:

Studies suggest interaction with orphan G-protein-coupled receptors (GPCRs) or allosteric modulation of existing receptors. Methodological approaches include:

- Knockout models : CRISPR/Cas9 deletion of H1-H4 receptors in HL-60 cells to isolate residual Gi activation .

- β-arrestin recruitment assays : Discern biased signaling pathways using Tango™ GPCR kits .

- Proteomic profiling : Identify novel binding partners via affinity chromatography coupled with LC-MS/MS .

Advanced Question: How can researchers resolve contradictions in data on this compound’s downstream signaling effects?

Answer:

Discrepancies (e.g., cAMP inhibition vs. MAPK activation) may arise from cell-specific receptor expression or assay conditions. Mitigation strategies:

- Standardize cell models : Use HL-60 cells differentiated under identical conditions (e.g., 1.3% DMSO for 5 days) .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify biphasic effects.

- Kinetic analyses : Track signaling events at multiple timepoints (e.g., 0, 5, 15, 30 min post-treatment) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Refer to SDS guidelines for chlorinated aromatic compounds:

- PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust is generated .

- Ventilation : Use fume hoods for weighing and synthesis steps .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Question: What strategies optimize this compound’s stability in aqueous solutions for in vitro assays?

Answer:

Chlorinated aryl groups are prone to hydrolysis. Stabilization methods include:

- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to reduce degradation.

- Storage : Aliquot in amber vials at -20°C under nitrogen atmosphere .

- QC checks : Monitor purity via HPLC before each experiment .

Advanced Question: How can researchers validate the specificity of this compound’s effects in complex biological systems?

Answer:

- Pharmacological controls : Co-treat with H1-H4 receptor antagonists (e.g., pyrilamine, cimetidine) to exclude off-target effects .

- Silencing RNA : Knock down putative orphan receptors identified via transcriptomic screens.

- Structural analogs : Compare effects with 2-(4-Chlorophenyl)histamine to assess positional isomer specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。